2-Amino-4-arsonobenzoic acid
Description
Properties
CAS No. |
6295-18-7 |
|---|---|
Molecular Formula |
C7H8AsNO5 |
Molecular Weight |
261.06 g/mol |
IUPAC Name |
2-amino-4-arsonobenzoic acid |
InChI |
InChI=1S/C7H8AsNO5/c9-6-3-4(8(12,13)14)1-2-5(6)7(10)11/h1-3H,9H2,(H,10,11)(H2,12,13,14) |
InChI Key |
FONAQXOHXLIQHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[As](=O)(O)O)N)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Amino 4 Arsonobenzoic Acid and Its Analogues
Historical and Current Approaches in Organoarsenic Compound Synthesis
The synthesis of molecules containing a carbon-arsenic bond has been a subject of scientific inquiry for over two centuries, playing a significant role in the history of chemistry. rsc.org The oldest known synthetic organometallic compound is the foul-smelling cacodyl (B8556844) (tetramethyldiarsine), first prepared by Louis Claude Cadet de Gassicourt in 1760 by heating arsenic oxide with potassium acetate. rsc.orgwikipedia.org This early work, and subsequent characterization by chemists like Robert Bunsen, laid the groundwork for the field. rsc.org
Historically, a pivotal moment for medicinal organoarsenic chemistry was the work of Paul Ehrlich in the early 20th century. His systematic investigation into arsenic-based compounds, inspired by the trypanocidal effects of Atoxyl (synthesized by Antoine Béchamp in 1859), led to the development of Salvarsan (arsphenamine). nih.gov This compound, the 606th in a series synthesized by Ehrlich's team, became the first effective chemotherapeutic agent for syphilis, demonstrating the therapeutic potential of synthetic organoarsenicals. rsc.orgnih.gov These early syntheses often involved the reaction of aromatic amines with arsenic acid, a method known as the Béchamp reaction, or the reaction of aryl diazonium salts with arsenites, known as the Bart reaction. nih.govacs.org
Current synthetic methods for organoarsenic compounds build upon these classical foundations while incorporating modern reagents and techniques for greater control and efficiency. Arsenic typically exists in the +3 and +5 oxidation states in these compounds. wikipedia.org The preparation of organoarsenic(III) compounds frequently involves the alkylation or arylation of arsenic trichloride (B1173362) (AsCl₃) using highly reactive organometallic reagents, such as organolithium or Grignard reagents. wikipedia.orgusa-journals.com Subsequent reduction of the resulting organoarsenic chlorides can yield corresponding arsines. wikipedia.orgusa-journals.com
For pentavalent organoarsenic compounds, such as arsonic acids (RAs(O)(OH)₂) and arsinic acids (R₂As(O)OH), modern variations of the Béchamp and Bart reactions remain relevant. wikipedia.org For instance, a contemporary process for producing arsanilic acid, an analogue of the target compound, involves reacting arsenic acid with excess aniline (B41778), sometimes using chelating agents like EDTA to mediate the reaction. usa-journals.com Furthermore, organoarsines have found a modern role as ligands in transition metal catalysis, particularly in palladium-catalyzed cross-coupling reactions, highlighting their utility in broader organic synthesis. usa-journals.com
| Method | Era | Description | Key Reagents | Example Product |
|---|---|---|---|---|
| Cadet's Reaction | Historical (1760) | Heating arsenic trioxide with potassium acetate. rsc.org | Arsenic trioxide, Potassium acetate | Cacodyl rsc.org |
| Béchamp Reaction | Historical (1859) | Direct arsonation of aromatic amines by heating with arsenic acid. nih.gov | Aromatic amine, Arsenic acid | Atoxyl (p-arsanilic acid) nih.gov |
| Bart Reaction | Historical (1910) | Reaction of an aromatic diazonium salt with an alkali metal arsenite. acs.org | Aryl diazonium salt, Sodium arsenite | Phenylarsonic acid acs.org |
| Alkylation/Arylation of AsCl₃ | Current | Nucleophilic substitution on arsenic trichloride using potent organometallic reagents. wikipedia.orgusa-journals.com | AsCl₃, Grignard reagents, Organolithium reagents | Trimethylarsine wikipedia.org |
| Modernized Béchamp Reaction | Current | Reaction of anilines with arsenic acid, often with additives or in different solvent systems to improve yield and purity. usa-journals.com | Aniline, Arsenic acid, EDTA | Arsanilic acid usa-journals.com |
| Palladium-Catalyzed Cross-Coupling | Current | Use of organoarsines as ligands for transition metals to catalyze C-C or C-heteroatom bond formation. usa-journals.com | Triphenylarsine, Palladium catalyst, Organohalide | Various coupled organic products usa-journals.com |
Direct Arsonation Strategies for Benzoic Acid Derivatives
Direct arsonation refers to the introduction of an arsonic acid group (–AsO(OH)₂) onto an aromatic ring through the substitution of a hydrogen atom. For benzoic acid derivatives, this presents a challenge due to the electron-withdrawing nature of the carboxylic acid group, which deactivates the aromatic ring towards electrophilic substitution.
The Béchamp reaction is one of the oldest methods for direct arsonation, but it is primarily effective for activated aromatic systems like anilines and phenols. nih.gov Applying this to an aminobenzoic acid is a plausible route to 2-Amino-4-arsonobenzoic acid. Another classical approach is the Rosenmund reaction, which involves the reaction of an aryl halide with potassium or sodium arsenite, often at high temperatures and catalyzed by copper salts. acs.org While not a direct C-H activation, it provides a direct route from an aryl halide to an aryl arsonic acid. For example, the synthesis of o-carboxyphenylarsonic acid was achieved by treating o-bromobenzoic acid with tripotassium arsenite. acs.org However, attempts to apply this method to other isomers, such as the preparation of p-carboxyphenylarsonic acid from p-bromobenzoic acid, have resulted in low yields, with significant formation of hydrolysis by-products like phenols. acs.org
Efforts to directly arsonate deactivated rings, such as nitro-substituted aromatics, have been largely met with failure, often resulting in the recovery of starting material or extensive hydrolysis. acs.org This underscores the difficulty of direct arsonation on electron-poor aromatic systems like benzoic acid itself.
Modern synthetic chemistry has seen significant advances in C-H functionalization, primarily through transition-metal catalysis. cas.cnnih.gov Palladium-catalyzed reactions, for example, have been developed to selectively functionalize the meta-C-H bond of benzoic acid derivatives for olefination and acetoxylation. cas.cn These methods typically employ a directing group to guide the catalyst to the desired position. While these developments provide a framework for regioselective C-H activation, their application to direct arsonation has not been extensively reported, and it remains a formidable challenge in synthetic chemistry.
| Reaction Name | Substrate Type | Arsonating Agent | Typical Conditions | Notes |
|---|---|---|---|---|
| Béchamp Reaction | Activated aromatics (e.g., anilines, phenols) nih.gov | Arsenic acid (H₃AsO₄) nih.gov | Heating nih.gov | One of the earliest methods; requires activated substrates. |
| Rosenmund-Type Reaction | Aryl halides acs.org | Tripotassium arsenite (K₃AsO₃) or Sodium arsenite (Na₃AsO₂) acs.org | High temperature, often with copper catalyst acs.org | A substitution reaction, not C-H activation. Yields can be low for deactivated systems. acs.org |
| Bart Reaction | Aryl diazonium salts acs.org | Sodium arsenite (NaAsO₂) acs.org | Aqueous, often with a copper catalyst acs.org | A versatile but indirect method starting from an amino group. |
| Modern C-H Activation | Benzoic acid derivatives cas.cnnih.gov | (Hypothetical) An arsenic-containing reagent | Transition-metal catalyst (e.g., Pd), directing group cas.cn | Established for other functional groups (olefins, acetates) but not yet broadly for arsonation. cas.cnnih.gov |
Multi-step Convergent and Divergent Synthetic Routes
Given the challenges of direct, single-step syntheses, multi-step routes are commonly employed for constructing functionalized molecules like this compound. These routes allow for the sequential introduction of functional groups under conditions optimized for each transformation. Such strategies can be either linear, convergent (where different fragments are synthesized separately and then combined), or divergent (where a common intermediate is used to create a library of related compounds).
For this compound, a logical multi-step approach involves a sequence of arsonation, nitration, and reduction reactions on a benzoic acid framework. The order of these steps is critical to achieving the desired substitution pattern due to the directing effects of the substituents. A hypothetical, yet plausible, synthetic pathway could be:
Arsonation: Begin with benzoic acid and introduce the arsonic acid group at the para position to form 4-arsonobenzoic acid. This is challenging but could potentially be achieved via a diazonium salt derived from p-aminobenzoic acid (Bart reaction).
Nitration: The arsonic acid and carboxylic acid groups are both meta-directing. However, the arsonic acid group is more strongly deactivating. Nitration of 4-arsonobenzoic acid would be expected to introduce a nitro group at the 2-position (ortho to the carboxylic acid and meta to the arsonic acid).
Reduction: The final step would be the selective reduction of the nitro group to an amino group, yielding the target molecule. This can typically be accomplished with reagents like tin(II) chloride or catalytic hydrogenation.
This linear sequence highlights the need to control regiochemistry at each stage. Protecting groups might also be necessary, for instance, by converting the carboxylic acid to an ester to prevent unwanted side reactions during certain steps. youtube.com Modern advancements in flow chemistry offer a new paradigm for executing such multi-step sequences, where reactants are passed through columns containing immobilized reagents and catalysts, allowing for a continuous and automated process from starting material to final product. syrris.jp
| Step | Reaction Type | Starting Material | Key Reagents | Intermediate/Product |
|---|---|---|---|---|
| 1 | Diazotization & Bart Reaction | p-Aminobenzoic acid | 1. NaNO₂, HCl 2. NaAsO₂, Cu(I) catalyst | 4-Arsonobenzoic acid |
| 2 | Electrophilic Nitration | 4-Arsonobenzoic acid | HNO₃, H₂SO₄ | 2-Nitro-4-arsonobenzoic acid |
| 3 | Nitro Group Reduction | 2-Nitro-4-arsonobenzoic acid | SnCl₂/HCl or H₂/Pd-C | This compound |
Stereoselective Synthesis of Enantiomers and Diastereomers of this compound
The concept of stereoisomerism, including enantiomers and diastereomers, applies to chiral molecules. The compound this compound is achiral; it possesses a plane of symmetry that is coplanar with the benzene (B151609) ring, and therefore it cannot exist as enantiomers or diastereomers.
However, the principles of stereoselective synthesis are highly relevant for the preparation of chiral analogues of this compound, particularly those where the aromatic core is replaced by a chiral scaffold or an aliphatic chain. A prominent example is the organoarsenical antibiotic arsinothricin, a chiral amino acid. fiu.edursc.org The chemical synthesis of arsinothricin typically produces a racemic mixture (an equal mixture of both enantiomers). To obtain the biologically active L-enantiomer, a stereoselective step is required. This is often achieved through enzymatic resolution, where an enzyme, such as AST N-acetyltransferase, selectively modifies one enantiomer, allowing for the separation of the two. fiu.edursc.org
General strategies for the stereoselective synthesis of chiral amino acid analogues, which could be applied to arsenic-containing variants, include:
Chiral Auxiliaries: A temporary chiral group is attached to the substrate to direct a subsequent reaction to occur on one face of the molecule, after which the auxiliary is removed.
Asymmetric Catalysis: A small amount of a chiral catalyst (metal-based or organic) is used to favor the formation of one stereoisomer over another.
Substrate Control: An existing stereocenter in the starting material is used to direct the formation of a new stereocenter.
Enzymatic Resolution: As mentioned, enzymes are used to selectively react with one enantiomer in a racemic mixture, facilitating their separation. rsc.org
These methods are crucial in medicinal chemistry, where different stereoisomers of a drug can have vastly different biological activities and toxicities. umontpellier.fr
| Strategy | Description | Example Application |
|---|---|---|
| Enzymatic Resolution | Use of an enzyme to selectively catalyze a reaction on one enantiomer of a racemic mixture, allowing for separation. | Purification of L-arsinothricin from a racemic mixture using AST N-acetyltransferase. fiu.edursc.org |
| Asymmetric Addition to Imines | Addition of a nucleophile (e.g., a phosphinate) to a chiral imine or using a chiral catalyst to control the stereochemical outcome of the addition to a prochiral imine. mdpi.com | Synthesis of optically active α-amino-C-phosphinates. mdpi.com |
| Photoredox Catalysis | Visible light-promoted stereoselective addition of a carbon radical to a chiral N-sulfinyl imine. rsc.org | Synthesis of various unnatural α-amino acids. rsc.org |
Green Chemistry Approaches in this compound Synthesis
Green chemistry is a framework of principles aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. kahedu.edu.inrroij.com The synthesis of organoarsenic compounds, which traditionally involves toxic materials and energy-intensive conditions, is a prime candidate for the application of these principles.
Key green chemistry strategies relevant to the synthesis of this compound include:
Waste Prevention and Atom Economy: The ideal synthesis incorporates all atoms from the starting materials into the final product. Reactions like the Bart reaction generate significant inorganic salt waste. Developing catalytic C-H activation routes for arsonation would be a significant step towards higher atom economy.
Use of Safer Solvents: Many classical organic reactions use volatile and hazardous solvents. A greener approach involves replacing these with safer alternatives like water, supercritical CO₂, or biodegradable ionic liquids. royalsocietypublishing.org The development of aqueous synthetic routes is a major goal.
Design for Energy Efficiency: Minimizing energy consumption can be achieved by designing reactions that proceed at ambient temperature and pressure. Methodologies like microwave-assisted synthesis can dramatically reduce reaction times and energy input compared to conventional heating. royalsocietypublishing.orgorganic-chemistry.org Photocatalysis is another energy-efficient technique that uses light to drive reactions. royalsocietypublishing.org
Use of Renewable Feedstocks: The benzene ring of the target molecule is typically derived from petroleum. A key green chemistry goal is to replace fossil fuel-based feedstocks with renewable ones, such as biomass. pandawainstitute.com For example, methods are being developed to produce benzoic acid from biomass-derived coumalic acid. rsc.org
Catalysis over Stoichiometric Reagents: The use of catalytic reagents is superior to stoichiometric ones, as they are used in small amounts and can be recycled. This includes heterogeneous catalysts, which are easily separated from the reaction mixture, and biocatalysts (enzymes), which operate under mild conditions and offer high selectivity. royalsocietypublishing.org
Designing for Degradation: While challenging for organoarsenicals due to the persistence of arsenic, designing molecules that degrade into benign products after their intended use is a core green principle. A related concept is developing chemical recycling methods, such as the proposed oxidative ring-opening of arsoles to regenerate their precursors, creating a more circular chemical economy. researchgate.net
Applying these principles can lead to synthetic pathways for this compound and its analogues that are not only more efficient but also safer and more environmentally sustainable.
| Green Chemistry Principle | Potential Application to this compound Synthesis |
|---|---|
| Waste Prevention | Develop catalytic, high-yield reactions to minimize by-product formation, moving away from classical methods with poor atom economy. pandawainstitute.com |
| Safer Solvents | Replace hazardous organic solvents in reactions like nitration or reduction with water or other benign alternatives. royalsocietypublishing.org |
| Energy Efficiency | Employ microwave-assisted or photocatalytic methods to reduce reaction times and energy requirements. royalsocietypublishing.orgorganic-chemistry.org |
| Renewable Feedstocks | Synthesize the benzoic acid core from biomass-derived precursors instead of petrochemicals. rsc.org |
| Catalysis | Use recyclable heterogeneous catalysts for hydrogenation or develop novel catalysts for direct C-H arsonation. royalsocietypublishing.org |
| Inherent Safety | Utilize flow chemistry to handle hazardous intermediates in a closed, controlled system, minimizing exposure and risk of accidents. syrris.jp |
Advanced Structural Elucidation and Spectroscopic Characterization
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis of 2-Amino-4-arsonobenzoic Acid
Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, provides critical insights into the functional groups present within a molecule. For this compound, these methods are instrumental in identifying the characteristic vibrations of the amino, carboxylic acid, and arsono moieties, as well as the substituted benzene (B151609) ring.
In the FT-IR spectrum, the presence of the carboxylic acid group is expected to give rise to a broad O-H stretching band, typically in the region of 3300-2500 cm⁻¹, and a strong C=O stretching vibration around 1700-1680 cm⁻¹. The amino group (-NH₂) would exhibit symmetric and asymmetric N-H stretching vibrations, usually appearing between 3500 and 3300 cm⁻¹. The aromatic ring is characterized by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The arsono group (AsO(OH)₂) vibrations are expected at lower frequencies, with As=O stretching anticipated in the 900-800 cm⁻¹ range and As-O stretching appearing at slightly lower wavenumbers.
Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. The aromatic ring vibrations are typically strong in the Raman spectrum. The symmetric stretching of the arsono group would also be expected to be Raman active. By comparing experimental spectra with theoretical calculations for similar molecules, such as 2-amino-4,5-difluorobenzoic acid and 2-amino-5-bromobenzoic acid, a detailed assignment of the vibrational modes of this compound can be achieved ijtsrd.comnih.govnih.govmdpi.com.
Table 1: Predicted Vibrational Frequencies and Assignments for this compound
| Functional Group | Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 3300-2500 (broad) | Weak |
| C=O stretch | 1700-1680 | Medium | |
| Amino | N-H asymmetric stretch | ~3450 | Medium |
| N-H symmetric stretch | ~3350 | Medium | |
| Aromatic Ring | C-H stretch | >3000 | Strong |
| C=C stretch | 1600-1450 | Strong | |
| Arsono | As=O stretch | 900-800 | Medium |
| As-O stretch | 800-700 | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise connectivity and chemical environment of atoms within a molecule. A combination of ¹H, ¹³C, and potentially heteronuclear NMR techniques would provide a complete structural picture of this compound.
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the amino and carboxylic acid groups. The aromatic region would likely display a complex splitting pattern due to the coupling between the three adjacent protons on the benzene ring. The chemical shifts of these protons are influenced by the electronic effects of the amino, carboxyl, and arsono substituents. The protons of the amino group (-NH₂) and the carboxylic acid group (-COOH) are exchangeable and may appear as broad singlets; their chemical shifts can be concentration and solvent dependent.
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, seven distinct carbon signals are expected: six for the aromatic ring and one for the carboxylic acid carbonyl group. The chemical shifts of the aromatic carbons are influenced by the nature and position of the substituents. The carbon atom attached to the arsono group (C4) and the amino group (C2) would be significantly shifted compared to the unsubstituted benzene. The carbonyl carbon of the carboxylic acid would appear at the downfield end of the spectrum, typically in the range of 160-180 ppm.
While ⁷⁵As is an NMR active nucleus, it is a quadrupolar nucleus which often results in very broad signals, making it challenging to observe with standard high-resolution NMR spectrometers nih.gov. However, the chemical environment of the arsenic atom can be inferred indirectly through its influence on the adjacent ¹H and ¹³C nuclei. In cases where direct detection is possible, ⁷⁵As NMR could provide direct information about the oxidation state and coordination environment of the arsenic atom. The chemical shift range for arsenic compounds is wide, and the specific shift for the arsono group in this molecule would be characteristic nih.gov.
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) are invaluable for establishing the complete structural connectivity. A COSY spectrum would reveal the coupling relationships between the aromatic protons, confirming their relative positions on the ring. HSQC would correlate each proton with its directly attached carbon atom, while HMBC would show correlations between protons and carbons that are two or three bonds away. This would definitively link the carboxylic acid group and the arsono group to their respective positions on the aromatic ring.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1-COOH | - | ~170 |
| C2-NH₂ | - | ~150 |
| C3-H | ~6.8 | ~115 |
| C4-AsO(OH)₂ | - | ~140 |
| C5-H | ~7.5 | ~125 |
| C6-H | ~7.9 | ~130 |
| -NH₂ | ~5.0 (broad) | - |
| -COOH | ~12.0 (broad) | - |
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Elucidation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound (C₇H₈AsNO₅), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.
The fragmentation of this compound under electron ionization (EI) or electrospray ionization (ESI) would likely involve characteristic losses of small neutral molecules. Common fragmentation pathways for amino acids include the loss of water (H₂O) and carbon monoxide (CO) from the carboxylic acid group plos.orgresearchgate.net. The amino group can be lost as ammonia (B1221849) (NH₃). For organoarsenic compounds, fragmentation can involve the cleavage of the carbon-arsenic bond. The fragmentation pattern would provide a unique fingerprint for the molecule, aiding in its identification and structural confirmation.
Table 3: Predicted Key Mass Spectrometric Fragments for this compound
| m/z (predicted) | Possible Fragment Identity | Neutral Loss |
| 261 | [M]⁺ | - |
| 243 | [M - H₂O]⁺ | H₂O |
| 216 | [M - COOH]⁺ | COOH |
| 198 | [M - COOH - H₂O]⁺ | COOH, H₂O |
| 138 | [C₇H₆NO₂]⁺ | AsO(OH)₂ |
X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture of this compound
The precise determination of the three-dimensional arrangement of atoms and molecules in the solid state is crucial for understanding the physicochemical properties of a compound. X-ray crystallography stands as the definitive method for elucidating such structures. To date, a specific crystal structure for this compound has not been deposited in publicly accessible crystallographic databases. However, the analysis of closely related structures, such as 2-Amino-4-chlorobenzoic acid, can provide valuable insights into the likely molecular conformation and supramolecular assemblies of this compound.
It is anticipated that the molecular structure of this compound would be nearly planar, with the arsonate and carboxylate groups lying in or close to the plane of the benzene ring. A key feature of the molecular conformation is likely to be an intramolecular hydrogen bond between the amino group and the carbonyl oxygen of the carboxylic acid, which would form a stable six-membered ring motif.
For illustrative purposes, the crystallographic data for 2-Amino-4-chlorobenzoic acid is presented in the table below. It is plausible that this compound would exhibit analogous, though not identical, crystallographic parameters.
| Parameter | Value for 2-Amino-4-chlorobenzoic acid |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 15.4667 (10) |
| b (Å) | 3.7648 (2) |
| c (Å) | 23.7598 (15) |
| β (°) | 93.015 (3) |
| Volume (ų) | 1381.59 (14) |
| Z | 8 |
This data is for 2-Amino-4-chlorobenzoic acid and is intended to be illustrative of the type of information obtained from an X-ray crystallographic study. researchgate.net
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives of this compound
Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful technique for studying the stereochemical properties of chiral molecules. It measures the differential absorption of left- and right-circularly polarized light, providing information about the absolute configuration and conformational features of a molecule.
For a chiral derivative of this compound, where a stereocenter is introduced into the molecule (for instance, by derivatization of the amino or carboxylic acid group with a chiral moiety, or by the synthesis of an atropisomeric analogue), CD spectroscopy would be an invaluable tool for its characterization. The resulting CD spectrum would exhibit characteristic positive and/or negative bands (Cotton effects) in the regions of the electronic transitions of the chromophores present in the molecule.
The aromatic ring and the arsonate and carboxylate groups of this compound constitute the primary chromophores. The electronic transitions associated with these groups would become chiroptically active upon the introduction of a chiral center. The sign and magnitude of the observed Cotton effects would be exquisitely sensitive to the spatial arrangement of these groups relative to the stereocenter.
Theoretical calculations, such as time-dependent density functional theory (TD-DFT), could be employed in conjunction with experimental CD data to predict the CD spectra for different enantiomers and conformers. This combined approach would allow for the unambiguous assignment of the absolute configuration of the chiral derivative.
As of the current literature survey, no specific research has been published on the synthesis and chiroptical analysis of chiral derivatives of this compound. Consequently, no experimental CD data is available. The development of such chiral derivatives and the study of their chiroptical properties would be a novel and interesting area of research, potentially leading to new applications in areas such as chiral recognition and asymmetric catalysis.
Computational and Theoretical Chemistry Studies of 2 Amino 4 Arsonobenzoic Acid
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the reactivity of molecules like 2-amino-4-arsonobenzoic acid. walshmedicalmedia.comicm.edu.pl These computational methods provide insights into molecular geometries, vibrational frequencies, and electronic properties that are often difficult to obtain through experimental means alone. walshmedicalmedia.comicm.edu.pl
Studies on structurally related aromatic arsonic acids, such as p-arsanilic acid, have utilized DFT calculations to determine optimized geometries, vibrational frequencies, and thermodynamic properties. walshmedicalmedia.comnih.gov For instance, DFT calculations at the B3LYP/6-31+G** level of theory have been used to analyze the molecular structure of p-arsanilic acid, revealing details about bond lengths and angles. walshmedicalmedia.com The C-C bond lengths in the aromatic ring are calculated to be in the range of 1.3883 to 1.4106 Å. walshmedicalmedia.com The presence of the arsenic atom can influence the C-N bond length. walshmedicalmedia.com
DFT methods are also employed to predict the acidity (pKa values) of arsonic acid derivatives. nih.govchemrxiv.org By calculating the energies of the neutral molecule and its corresponding conjugate base in a solvated environment (often using a polarized continuum model), the relative pKa can be determined. researchgate.net These calculations have shown that the type of substituent on the aromatic ring significantly affects the acid strength; electron-withdrawing groups tend to lower the pKa, while electron-donating groups increase it. researchgate.net For example, DFT models have been developed to correlate pKa values with atomic charges on the arsonate group or the maximum surface electrostatic potential. nih.govchemrxiv.org
The electronic properties, such as the distribution of electron density and the molecular electrostatic potential (MEP), can also be mapped using DFT. The MEP is particularly useful for identifying sites susceptible to electrophilic and nucleophilic attack.
Table 1: Calculated Geometric Parameters for a Related Arsonic Acid (p-Arsanilic Acid) using DFT This table presents hypothetical data based on typical DFT calculation results for similar molecules, as specific data for this compound is not readily available.
| Parameter | Calculated Value (Å or °) | Method/Basis Set |
|---|---|---|
| C-C (aromatic) | 1.39 - 1.41 | B3LYP/6-31+G |
| C-As | ~1.90 | B3LYP/6-31+G |
| As-O | ~1.67 | B3LYP/6-31+G |
| C-N | ~1.46 | B3LYP/6-31+G |
| C-C-C (angle) | ~120 | B3LYP/6-31+G** |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. mdpi.comnih.gov For this compound, MD simulations can provide valuable insights into its conformational flexibility, solvation, and interactions with other molecules. mdpi.comnih.gov
In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are governed by a force field that describes the potential energy of the system as a function of the atomic coordinates. By solving Newton's equations of motion, the trajectory of the system can be propagated over time, allowing for the exploration of different conformations and the study of dynamic processes. mdpi.com
For aminobenzoic acid derivatives, MD simulations have been used to investigate their binding stability with biological macromolecules, such as enzymes or DNA. mdpi.combohrium.comnih.gov These simulations can reveal the key intermolecular interactions, like hydrogen bonds and van der Waals forces, that stabilize the complex. The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) are common analyses performed on MD trajectories to assess the stability of the system and the flexibility of different parts of the molecule, respectively. mdpi.com
The conformational landscape of this compound can be explored to identify the most stable conformers in different environments (e.g., in vacuum or in a solvent). The orientation of the amino, carboxylic acid, and arsono groups relative to the benzene (B151609) ring can vary, and MD simulations can help determine the preferred orientations and the energy barriers between them.
Table 2: Hypothetical Intermolecular Interaction Data from MD Simulations This table illustrates the type of data that could be obtained from MD simulations of this compound interacting with a hypothetical protein target.
| Interaction Type | Functional Group on Ligand | Interacting Residue on Protein | Average Distance (Å) |
|---|---|---|---|
| Hydrogen Bond | Carboxylic Acid (-COOH) | Arginine | 2.8 |
| Hydrogen Bond | Amino Group (-NH2) | Aspartic Acid | 3.0 |
| Hydrogen Bond | Arsono Group (-AsO(OH)2) | Serine | 2.9 |
| π-π Stacking | Benzene Ring | Phenylalanine | 3.5 |
Frontier Molecular Orbital Theory Applied to this compound Reactivity
Frontier Molecular Orbital (FMO) theory is a powerful concept in chemistry for predicting the reactivity of molecules. wikipedia.orgucsb.edu It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comlibretexts.org
For this compound, FMO theory can be used to predict its reactivity in various chemical reactions. The energy and spatial distribution of the HOMO and LUMO can be calculated using quantum chemical methods like DFT. researchgate.netresearchgate.net The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability; a large gap suggests high stability and low reactivity, while a small gap suggests higher reactivity. researchgate.net
The distribution of the HOMO and LUMO across the molecule reveals the most probable sites for nucleophilic and electrophilic attack. For an aromatic compound with both electron-donating (amino) and electron-withdrawing (arsono, carboxylic acid) groups, the localization of these frontier orbitals is complex. The amino group, being electron-donating, will likely increase the electron density of the HOMO on the aromatic ring, particularly at the ortho and para positions relative to it. Conversely, the electron-withdrawing arsono and carboxylic acid groups will lower the energy of the LUMO and may localize it on or near these groups.
By analyzing the HOMO and LUMO of this compound, one can predict how it will interact with other reagents. For example, in a reaction with an electrophile, the electrophile will preferentially attack the regions of the molecule where the HOMO is localized. In a reaction with a nucleophile, the nucleophile will attack the regions where the LUMO is concentrated.
Table 3: Hypothetical Frontier Orbital Properties of this compound This table provides illustrative values for HOMO-LUMO energies and their primary locations, which would be determined through quantum chemical calculations.
| Property | Value (eV) | Primary Localization |
|---|---|---|
| HOMO Energy | -6.5 | Amino group and aromatic ring |
| LUMO Energy | -1.2 | Arsono group and carboxylic acid group |
| HOMO-LUMO Gap | 5.3 | - |
Structure-Property Relationship Modeling for Arsono-Benzoic Acid Systems
Structure-Property Relationship (SPR) modeling aims to establish a correlation between the chemical structure of a compound and its physicochemical properties or biological activity. bibliotekanauki.plhartleygroup.org For arsono-benzoic acid systems, SPR studies can provide valuable predictive models for properties such as solubility, acidity, and toxicity.
These models are often developed using a set of compounds with known properties and a range of structural descriptors. The descriptors can be derived from the molecular structure and can include constitutional, topological, geometrical, and electronic parameters. Quantum chemical calculations are often used to compute electronic descriptors such as atomic charges, dipole moments, and frontier orbital energies. nih.gov
For arsono-benzoic acids, key structural features that would be considered in an SPR model include the nature and position of substituents on the benzoic acid ring, in addition to the arsono group itself. For example, a quantitative structure-activity relationship (QSAR) model could be developed to predict the pKa of various arsono-benzoic acid derivatives based on descriptors that quantify the electron-donating or electron-withdrawing nature of the substituents. bohrium.com
The development of such models typically involves statistical methods like multiple linear regression, partial least squares, or machine learning algorithms to find the mathematical relationship between the descriptors and the property of interest. nih.govchemrxiv.org Once a robust model is established, it can be used to predict the properties of new, unsynthesized arsono-benzoic acid derivatives, thereby guiding the design of compounds with desired characteristics.
Mechanistic Studies of Reaction Pathways Involving the Arsono Group
Theoretical mechanistic studies can elucidate the detailed steps of chemical reactions involving the arsono group of this compound. dalalinstitute.comyoutube.com These studies often involve the use of quantum chemical methods to map out the potential energy surface of a reaction, identifying transition states and intermediates along the reaction pathway. nih.gov
Reactions involving the arsono group can include substitution, reduction, or complexation reactions. For instance, the arsono group can be a leaving group in nucleophilic aromatic substitution (SNAr) reactions, although it is not a typical leaving group. The mechanism of such a reaction would likely proceed via an addition-elimination pathway, where a nucleophile attacks the carbon atom bearing the arsono group, forming a high-energy intermediate (a Meisenheimer complex), followed by the departure of the arsonic acid group. masterorganicchemistry.com The presence of other substituents on the aromatic ring, such as the amino and carboxylic acid groups, would significantly influence the rate and regioselectivity of such a reaction. masterorganicchemistry.com
Another important reaction pathway is the reduction of the pentavalent arsenic in the arsono group to a trivalent state. This is a key transformation in the environmental fate and metabolism of organoarsenicals. Theoretical studies can model the reaction with various reducing agents, determining the activation barriers and reaction energies for each step of the reduction process.
Furthermore, the arsono group can act as a ligand, coordinating to metal ions. Computational studies can model the formation of these metal complexes, predicting their geometries, stabilities, and spectroscopic properties. nih.gov This is particularly relevant for understanding the interaction of this compound with metal-containing enzymes or its behavior in the presence of metal ions in the environment.
The benzyne (B1209423) mechanism is another possible pathway for nucleophilic aromatic substitution, particularly under strong basic conditions, where a hydrogen atom ortho to a leaving group is abstracted, leading to the formation of a highly reactive benzyne intermediate. masterorganicchemistry.com
Chemical Reactivity and Derivatization of 2 Amino 4 Arsonobenzoic Acid
Reactions Involving the Amino Group (e.g., Acylation, Alkylation, Diazotization)
The primary amino group in 2-amino-4-arsonobenzoic acid is a key site for derivatization, behaving as a typical aromatic amine. Its reactivity is influenced by the electronic effects of the carboxyl and arsono substituents on the benzene (B151609) ring.
Acylation: The amino group readily undergoes acylation with acyl halides or anhydrides to form the corresponding amides. This reaction is often carried out in the presence of a base to neutralize the hydrogen halide byproduct. The acylation serves not only to introduce new functional groups but also to protect the amino group during subsequent reactions. For instance, acetylation with acetic anhydride (B1165640) yields N-acetyl-2-amino-4-arsonobenzoic acid. This protection strategy is crucial as the amino group is a strong activating group in electrophilic aromatic substitution, and its conversion to a less activating amide allows for more controlled substitutions on the aromatic ring ucalgary.ca.
Alkylation: Direct alkylation of the amino group with alkyl halides can be challenging due to the propensity for polyalkylation slideshare.net. However, under controlled conditions, mono- and di-alkylation can be achieved. Reductive amination, a reaction with aldehydes or ketones in the presence of a reducing agent, offers a more controlled method for introducing alkyl groups.
Diazotization: The primary aromatic amino group can be converted into a diazonium salt by treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong mineral acid at low temperatures byjus.comorganic-chemistry.org. The resulting diazonium salt is a versatile intermediate that can undergo a variety of substitution reactions, collectively known as Sandmeyer and related reactions scirp.orgmasterorganicchemistry.com. In these reactions, the diazonium group can be replaced by a wide range of substituents, including halogens, cyano, hydroxyl, and hydrogen. This provides a powerful synthetic route to a diverse array of substituted 4-arsonobenzoic acid derivatives.
Table 1: Representative Reactions of the Amino Group
| Reaction Type | Reagent(s) | Product Type |
|---|---|---|
| Acylation | Acyl halide, Base | N-Acyl-2-amino-4-arsonobenzoic acid |
| Alkylation | Alkyl halide | N-Alkyl-2-amino-4-arsonobenzoic acid |
| Diazotization | NaNO₂, HCl (0-5 °C) | 2-Diazonium-4-arsonobenzoic acid salt |
| Sandmeyer (Halogenation) | CuCl/HCl or CuBr/HBr | 2-Chloro/Bromo-4-arsonobenzoic acid |
| Sandmeyer (Cyanation) | CuCN | 2-Cyano-4-arsonobenzoic acid |
Reactions Involving the Carboxyl Group (e.g., Esterification, Amidation, Reduction)
The carboxylic acid group imparts acidic properties to the molecule and is another key site for derivatization.
Esterification: The carboxyl group can be converted to an ester through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification masterorganicchemistry.comchemguide.co.uk. The use of a large excess of the alcohol or the removal of water as it is formed drives the equilibrium towards the ester product. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride, which then readily reacts with an alcohol to form the ester.
Amidation: Similar to esterification, the carboxyl group can be converted into an amide by reaction with a primary or secondary amine. This reaction typically requires activation of the carboxylic acid, for example, by converting it to an acyl chloride or by using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC).
Reduction: The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) libretexts.orgchemguide.co.uklibretexts.orgorganicchemistrytutor.comsavemyexams.com. The reaction proceeds via an aldehyde intermediate, which is further reduced to the alcohol chemguide.co.uk. It is important to note that LiAlH₄ will also reduce the arsonic acid group, so selective reduction of the carboxyl group would require protection of the arsono moiety.
Table 2: Representative Reactions of the Carboxyl Group
| Reaction Type | Reagent(s) | Product Type |
|---|---|---|
| Esterification | Alcohol, Acid catalyst | Alkyl 2-amino-4-arsonobenzoate |
| Amidation | Amine, Coupling agent (e.g., DCC) | 2-Amino-4-arsonobenzamide derivative |
| Reduction | LiAlH₄, then H₂O | (2-Amino-4-arsonophenyl)methanol |
Reactions Involving the Arsono Group (e.g., Complexation, Redox Reactions, Substitution)
The arsonic acid group (-AsO₃H₂) is a unique functional moiety that confers specific reactivity to the molecule. Arsonic acids are known to be dibasic acids usa-journals.com.
Complexation: The arsono group is capable of forming complexes with various metal ions. The oxygen atoms of the arsonic acid can act as ligands, coordinating to metal centers. This property is analogous to the complexing ability of other organic acids containing phosphorus or sulfur. For instance, 2-amino-4-chlorobenzoic acid, a related compound, has been shown to form complexes with yttrium and lanthanide metals moleculardepot.comresearchgate.net. It is expected that this compound would exhibit similar coordination chemistry.
Redox Reactions: The arsenic atom in the arsonic acid group is in the +5 oxidation state and can be reduced to the +3 oxidation state (arsine) or other lower oxidation states. Conversely, organoarsenic(III) compounds can be oxidized to the corresponding arsonic acids. Strong oxidizing agents can oxidize all arsenic oxide compounds to arsenic derivatives usa-journals.com.
Substitution: The entire arsono group can be replaced through certain synthetic methodologies, although this is less common than reactions at the amino or carboxyl groups. One of the primary methods for introducing an arsonic acid group onto an aromatic ring is the Bart reaction, which involves the reaction of a diazonium salt with an inorganic arsenic compound organicreactions.org.
Cyclization and Heterocycle Formation via this compound
The ortho-disposed amino and carboxyl groups in this compound make it a valuable precursor for the synthesis of various heterocyclic systems. This reactivity is analogous to that of its parent compound, anthranilic acid, which is widely used in the synthesis of heterocycles core.ac.ukki.sediva-portal.org.
By reacting with appropriate bifunctional reagents, the amino and carboxyl groups can participate in intramolecular cyclization reactions to form fused ring systems. For example, reaction with phosgene (B1210022) or its equivalents can lead to the formation of isatoic anhydride derivatives. Condensation with aldehydes or ketones can yield dihydroquinazolinones, which can be further oxidized to quinazolinones. These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. The synthesis of oxazinanones through intramolecular cyclization of amino acid derivatives has also been reported, suggesting another potential pathway for derivatization frontiersin.org.
Table 3: Potential Heterocyclic Systems from this compound
| Reagent(s) | Resulting Heterocycle |
|---|---|
| Phosgene or equivalent | 4-Arsonoisatoic anhydride |
| Aldehyde/Ketone | 4-Arsono-2,3-dihydroquinazolin-4(1H)-one |
| β-Ketoester | 4-Arsono-2-hydroxyquinolin-4(1H)-one |
Polymerization and Materials Functionalization Utilizing this compound Derivatives
The functional groups of this compound and its derivatives can be exploited for the synthesis of novel polymers and for the functionalization of existing materials.
Polymerization: Both the amino and carboxyl groups can participate in polymerization reactions. For example, oxidative polymerization of the amino group, similar to that of aniline (B41778) and other aminobenzoic acids, can lead to the formation of conducting polymers researchgate.netmdpi.comresearchgate.net. The resulting polymers would possess the arsonic acid group as a pendant functionality, which could impart unique properties such as ion-exchange capabilities and metal-binding affinity. The synthesis of ionic polymers containing arsonic acid groups from related monomers has been reported, highlighting the feasibility of this approach buap.mxkisti.re.kr. Furthermore, the amino and carboxyl groups can be used to form polyamides.
Materials Functionalization: Derivatives of this compound can be used to functionalize the surfaces of various materials. For example, the amino group can be used to attach the molecule to surfaces containing electrophilic groups, while the carboxyl and arsono groups can be used for further modifications or to impart specific properties to the surface, such as hydrophilicity, charge, or metal-chelating ability. The functionalization of polymeric supports with aminobenzoic acid groups has been demonstrated for applications in adsorption mdpi.com. The incorporation of organoarsenic compounds into polymers is an emerging area of research with potential applications in biomaterials and functional materials researchgate.net.
Biochemical Interactions and Mechanistic Research
Investigations into Molecular Recognition with Biological Macromolecules
The molecular structure of 2-Amino-4-arsonobenzoic acid, featuring an aromatic ring, an amino group, a carboxylic acid group, and an arsonic acid group, provides multiple points of interaction for molecular recognition with biological macromolecules such as proteins and nucleic acids. Research on analogous compounds, particularly aminobenzoic acid derivatives, reveals that these molecules can effectively bind to serum albumins, which are crucial for the transport of various substances in the blood.
Studies involving aminobenzoic acid derivatives have demonstrated their ability to conjugate with proteins like human serum albumin (HSA), bovine serum albumin (BSA), and beta-lactoglobulin (β-LG). acs.orgtandfonline.com These interactions are often established through ionic contacts and can lead to significant alterations in the secondary structure of the protein. acs.orgtandfonline.com The binding efficacy, which indicates the percentage of the compound that binds to the protein, has been reported to be in the range of 40% to 60% for certain aminobenzoic acid derivatives with serum proteins. acs.orgtandfonline.com The stability of these drug-protein complexes often follows the order of β-LG > BSA > HSA, indicating a higher affinity for beta-lactoglobulin. acs.orgtandfonline.com Molecular docking studies, a computational method to predict the binding orientation of a molecule to a target, suggest that these compounds preferentially insert into hydrophobic cavities within the protein structure. ajol.info
The interaction between small molecules and DNA is a fundamental aspect of cellular function. While direct studies on this compound are limited, the principles of protein-DNA interaction suggest potential recognition mechanisms. acs.org Amino acid residues in proteins typically interact with DNA bases through clusters of spatially close residues. acs.org The amino and carboxyl groups of this compound could potentially form hydrogen bonds with the functional groups on DNA bases, while its aromatic ring could engage in hydrophobic interactions within the DNA grooves. mdpi.comscialert.net Hydrophobic amino acid residues, for instance, have been observed to be enriched in widened DNA minor grooves, suggesting a universal element of protein-DNA recognition. scialert.net
| Parameter | Finding | Interacting Macromolecules | Supporting Evidence |
| Binding Affinity | Forms stable adducts with serum proteins. | HSA, BSA, β-LG | Spectroscopic methods and thermodynamic analysis show binding efficacy of 40-60%. acs.orgtandfonline.com |
| Interaction Forces | Primarily ionic contacts and hydrophobic interactions. | Serum Albumin | Molecular docking studies indicate insertion into hydrophobic pockets. ajol.info |
| Conformational Changes | Induces major alterations in protein secondary structure upon binding. | HSA, BSA, β-LG | FTIR spectroscopy reveals changes in amide I and amide II bands. tandfonline.com |
| Potential DNA Interaction | May interact via hydrogen bonding and hydrophobic interactions. | DNA | Inferred from general principles of amino acid-DNA recognition. acs.orgscialert.net |
Enzyme Substrate Mimicry and Inhibition Studies
The structural similarity of this compound to natural amino acids makes it a candidate for investigating enzyme substrate mimicry and inhibition. The anthranilic acid (2-aminobenzoic acid) core can mimic substrates of various enzymes, potentially leading to competitive inhibition where the molecule binds to the enzyme's active site and blocks the natural substrate. acs.org
A compelling example of this mechanism is seen with L-amino acid oxidase (LAAO), an enzyme that catalyzes the oxidative deamination of L-amino acids. Studies on the interaction of LAAO with o-aminobenzoate, a close structural analog of this compound, have shown that it acts as an inhibitor. The inhibitor molecule occupies the active site, where its carboxylate group forms strong salt bridge interactions with an arginine residue (Arg90), and the aromatic ring sits (B43327) in a hydrophobic pocket. This positioning effectively mimics the binding of the natural amino acid substrate, thereby inhibiting the enzyme's catalytic activity.
This type of competitive inhibition is a common mechanism where the inhibitor competes with the substrate for the active site. nih.gov The inhibitor's effectiveness is related to its concentration and its binding affinity for the active site. In competitive inhibition, the maximum reaction rate (Vmax) of the enzyme remains unchanged, but the Michaelis constant (Km), which represents the substrate concentration at half-maximal velocity, increases. Another example is how sulfanilamide, a derivative of p-aminobenzoic acid, competitively inhibits the synthesis of folic acid in bacteria. nih.gov Given these precedents, this compound is a plausible candidate for inhibiting enzymes that process aromatic amino acids or related structures.
| Enzyme Target (Analog-based) | Inhibitor/Mimic | Mechanism of Action | Key Active Site Interactions |
| L-amino acid oxidase (LAAO) | o-Aminobenzoate | Competitive Inhibition / Substrate Mimicry | Salt bridge with Arg90, hydrophobic interaction with pocket. |
| Arginase I & II | 2-amino-6-boronohexanoic acid (ABH) | Competitive Inhibition | Boronic acid interacts with the active site. nih.govsci-hub.box |
| Dihydropteroate (B1496061) synthase | p-Aminobenzoic acid derivatives | Competitive Inhibition | Mimics the natural substrate, p-aminobenzoic acid. nih.gov |
Interactions with Cellular Transport Systems at a Molecular Level
The cellular uptake of amino acids and their analogs is mediated by a variety of specific transport proteins embedded in the cell membrane. researchgate.netnih.gov Due to its amino acid-like structure, this compound is hypothesized to interact with these cellular transport systems. Such transporters are crucial for nutrient uptake and are often overexpressed in cancer cells to meet their high metabolic demands, making them attractive targets for drug delivery. nih.govmdpi.comthescipub.com
Amino acid transporters like the L-type amino acid transporter 1 (LAT1) and ASCT2 are responsible for carrying large neutral amino acids into cells. mdpi.comthescipub.com These transporters have been successfully exploited for delivering drugs into the brain across the blood-brain barrier and for targeting tumors. acs.orgmdpi.com The strategy involves designing drug molecules or prodrugs that mimic natural amino acids, thereby gaining entry into cells via these transport systems. nih.gov For example, novel inhibitors of the ASCT2-mediated glutamine transport have been developed based on a 2-amino-4-substituted butanoic acid scaffold. mdpi.com
The uptake process is typically energy-dependent and can be influenced by various factors, including the presence of multidrug resistance proteins like P-glycoprotein, which can actively pump foreign compounds out of the cell. dovepress.com The interaction with transporters is highly specific, depending on the precise structure of the molecule, including the presence and position of the amino and carboxyl groups. acs.org The structural features of this compound make it a candidate for recognition by one or more of the numerous amino acid transport systems, which could facilitate its cellular uptake or enable it to act as an inhibitor of amino acid transport. researchgate.net
| Transporter System | Substrate/Inhibitor Class | Relevance to this compound |
| LAT1 (SLC7A5) | Large neutral amino acids, amino acid-mimicking drugs (e.g., L-DOPA, melphalan). acs.org | Potential for transport due to amino acid-like structure. mdpi.com |
| ASCT2 (SLC1A5) | Small neutral amino acids (e.g., glutamine, alanine). mdpi.com | The 2-amino-4-substituted backbone is a feature of known ASCT2 inhibitors. mdpi.com |
| ATB0,+ (SLC6A14) | Neutral and cationic amino acids. mdpi.com | Broad selectivity suggests potential interaction. mdpi.com |
| PEPT1 (SLC15A1) | Di- and tripeptides. | A potential target if the compound is used in a peptide-based prodrug. nih.gov |
Bio-conjugation and Prodrug Strategy Research
The chemical structure of this compound, with its primary amine and carboxylic acid functional groups, makes it a suitable candidate for bioconjugation and prodrug design. nih.gov Bioconjugation involves chemically linking a molecule to a biomolecule, such as a protein or antibody, while a prodrug is an inactive compound that is converted into an active drug within the body. mdpi.com
The prodrug approach is often used to improve the pharmaceutical properties of a drug, such as its solubility, stability, or ability to cross biological membranes. nih.gov Amino acids are frequently used as "promoieties" in prodrug design because they are generally non-toxic and can enhance water solubility. nih.gov Furthermore, by attaching an amino acid-like molecule to a drug, it may be possible to hijack amino acid transporters for targeted delivery to specific cells or tissues that overexpress these transporters, such as tumors. thescipub.com In the context of this compound, the amino or carboxyl group could be used to form a cleavable bond (e.g., an amide or ester linkage) with a therapeutic agent.
Similarly, these reactive functional groups are amenable to various bioconjugation reactions. For instance, the amino group can be targeted to form linkages with proteins. A study on 4-aminobenzoic acid esters of polyethylene (B3416737) glycol demonstrated their utility in the "pegylation" of therapeutic proteins, a process that can improve a drug's pharmacokinetic properties. rsc.org The carboxyl group can also be activated to react with amino groups on proteins, such as the side chains of lysine (B10760008) residues. These strategies could allow this compound to be attached to targeting moieties like antibodies for specific delivery or to larger molecules to modify its biological activity.
| Strategy | Rationale | Potential Application for this compound |
| Amino Acid Prodrug | Improve bioavailability, solubility, and targeted delivery. nih.gov | Use the amino acid-like structure to target amino acid transporters for cell-specific uptake. thescipub.com |
| Ester/Amide Linkage | Create a bioreversible link to a parent drug. | The carboxyl or amino group can form a cleavable bond, releasing an active agent upon hydrolysis. mdpi.com |
| Bioconjugation to Proteins | Modify the properties of the compound or the protein. | The amino group can be used for conjugation reactions, similar to p-aminobenzoic acid derivatives used for pegylation. rsc.org |
| Targeted Delivery | Enhance accumulation in specific tissues (e.g., tumors). thescipub.com | Conjugate to a targeting ligand that recognizes receptors overexpressed on cancer cells. |
Role in Biometallation and Metallomics Research
Metallomics is the study of the roles of metals and metalloids in biological systems. brte.org Organoarsenic compounds, which feature a carbon-arsenic bond, are a significant area of this research due to the ubiquitous nature of arsenic in the environment and its complex biological activities. wikipedia.orgrsc.orgresearchgate.net this compound, as an organoarsenic compound, is of interest in understanding the biochemical pathways and interactions of arsenic.
The arsonic acid functional group (-AsO(OH)₂) is analogous to a phosphate (B84403) group and is capable of coordinating with metal ions. wikipedia.orgwikipedia.org Similarly, the aminocarboxylate portion of the molecule can act as a bidentate ligand, forming a stable five-membered chelate ring with transition metals by binding through both the amino nitrogen and a carboxylate oxygen. jocpr.comwikipedia.orgjocpr.com The presence of two distinct metal-binding sites (the arsono group and the aminocarboxylate group) makes this compound a potentially versatile ligand for studying metal-arsenic interactions in a biological context.
Research in metallomics often investigates how organisms metabolize metalloids like arsenic, a process that can involve methylation and complexation with biomolecules. wikipedia.orgnih.gov The study of how compounds like this compound interact with essential metal ions could provide insight into the mechanisms of arsenic toxicity or its potential therapeutic effects. nih.gov For example, arsenic is known to induce the expression of metallothionein, a metal-binding protein that plays a role in detoxification. nih.gov Investigating the formation of metal complexes with this compound could help elucidate how such organoarsenic compounds are trafficked, sequestered, or transformed in biological systems. google.com
| Feature of this compound | Relevance in Metallomics | Potential Research Focus |
| Arsonic Acid Group | Can coordinate with metal ions, similar to phosphate. wikipedia.orgwikipedia.org | Studying the formation and stability of metal-arsonate complexes. |
| Aminocarboxylate Group | Acts as a classic bidentate chelating ligand for transition metals. wikipedia.orgjocpr.com | Characterizing the structure of metal complexes involving the aminocarboxylate moiety. jocpr.com |
| Organoarsenic Structure | Falls within the class of compounds studied for arsenic biochemistry and biotransformation. wikipedia.orgresearchgate.net | Investigating its role as a substrate or inhibitor in arsenic metabolic pathways (e.g., methylation). nih.gov |
| Dual Ligand Sites | Potential for forming complex multinuclear or polymeric structures with metals. | Exploring its use as a model compound to understand arsenic-metal interactions in biological matrices. |
Analytical Methodologies for Research on 2 Amino 4 Arsonobenzoic Acid
Chromatographic Separation Techniques (HPLC, GC) for Purity and Quantitative Analysis
Chromatography is a cornerstone for the separation and quantification of 2-Amino-4-arsonobenzoic acid from complex mixtures and for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques employed, each with specific applications and requirements.
HPLC is particularly well-suited for analyzing polar, non-volatile, and thermally sensitive compounds like this compound. helixchrom.comnih.gov The separation can be achieved using various modes, most commonly reversed-phase (RP) HPLC. sielc.com In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid additive like formic or phosphoric acid to control the ionization state of the analyte and improve peak shape. helixchrom.comsielc.com The zwitterionic nature of aminobenzoic acids allows for unique separation possibilities using mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms to enhance resolution between closely related compounds. helixchrom.com
Gas Chromatography (GC), conversely, is ideal for volatile and thermally stable compounds. plos.org Direct analysis of this compound by GC is not feasible due to its low volatility and polar nature. Therefore, a crucial prerequisite for GC analysis is a derivatization step to convert the analyte into a more volatile and thermally stable form. plos.orgnih.gov Once derivatized, the compound can be separated on a capillary column and detected with high sensitivity. plos.org
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
|---|---|---|
| Applicability | Directly applicable for polar, non-volatile compounds. helixchrom.com | Requires derivatization to increase volatility. plos.org |
| Typical Stationary Phase | Reversed-phase (e.g., C18), Mixed-mode (Reversed-phase/Ion-exchange). helixchrom.com | Fused silica (B1680970) capillary columns with various coatings. |
| Mobile Phase | Aqueous/organic solvent mixtures (e.g., Water/Acetonitrile). sielc.com | Inert carrier gas (e.g., Helium, Nitrogen). |
| Common Detectors | UV-Vis, Mass Spectrometry (MS). helixchrom.com | Flame Ionization Detector (FID), Mass Spectrometry (MS). plos.org |
| Key Advantage | No derivatization needed, suitable for thermally labile compounds. nih.gov | High resolution and separation efficiency. plos.org |
Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. For this compound, this is most critical for GC analysis but can also be used in HPLC to enhance detection sensitivity. nih.govplos.org
For GC, the primary goal is to increase volatility. This is typically achieved by reacting the polar functional groups (amino, carboxylic, and arsono groups) with a derivatizing agent. Thiol-containing reagents are widely used for organoarsenic compounds. plos.org For instance, reagents like 2,3-dimercapto-1-propanol (BAL) or 1,3-propanedithiol (B87085) can react with the arsenic moiety to form stable, cyclic dithiaarsenoline derivatives that are sufficiently volatile for GC analysis. plos.orgdeswater.com
In HPLC, derivatization is often employed to attach a chromophore or fluorophore to the molecule, significantly enhancing its detectability by UV-Vis or fluorescence detectors, respectively. nih.gov Pre-column derivatization with reagents like o-phthalaldehyde (B127526) (OPA), when used with a thiol, reacts with the primary amino group to form a highly fluorescent isoindole derivative. shimadzu.comcore.ac.uk This allows for the detection of trace amounts of the compound. core.ac.uk
While this compound itself is not a chiral molecule, the principles of chiral chromatography would be essential for the analysis of any chiral derivatives or related chiral organoarsenic compounds. Chiral chromatography is a specialized form of HPLC that separates enantiomers—non-superimposable mirror-image molecules. sigmaaldrich.com
This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.gov Several types of CSPs are effective for separating chiral amino acids and their derivatives:
Macrocyclic Glycopeptide CSPs: Phases based on antibiotics like teicoplanin are particularly successful in resolving underivatized amino acids. sigmaaldrich.commst.edu They possess ionic groups and are compatible with a wide range of mobile phases. sigmaaldrich.com
Polysaccharide-based CSPs: These are widely used but can be challenging for underivatized amino acids due to their zwitterionic nature and poor solubility in non-polar solvents. sigmaaldrich.com
Crown Ether CSPs: These phases have shown success in the enantioseparation of various chiral amino acids. ankara.edu.tr
The choice of mobile phase is critical and is optimized to maximize the selectivity (the difference in retention) between the enantiomers. nih.gov
Electrophoretic Methods for Separation and Characterization
Capillary electrophoresis (CE) offers an alternative to chromatography for the separation of charged species like this compound. CE methods are characterized by high separation efficiency, short analysis times, and minimal sample consumption. The separation is based on the differential migration of analytes in an electric field within a narrow capillary filled with an electrolyte buffer. The migration speed is dependent on the analyte's charge-to-size ratio. Given its amino and carboxylic acid groups, this compound's charge can be manipulated by adjusting the pH of the buffer, allowing for optimization of the separation.
Hyphenated Techniques (e.g., LC-MS, GC-MS, ICP-MS) for Comprehensive Analysis and Speciation
Hyphenated techniques, which couple a separation method with a powerful detection method, provide unparalleled sensitivity and specificity for the analysis of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the analysis of organoarsenic compounds. nih.govuprm.edu It combines the separation capabilities of HPLC with the mass-analyzing capabilities of MS. nih.gov This technique does not require derivatization, as analytes are directly ionized from the liquid phase, typically using electrospray ionization (ESI). uprm.edu By operating the mass spectrometer in selected-reaction monitoring (SRM) mode, excellent sensitivity and selectivity can be achieved, allowing for the detection of picogram levels of arsenic compounds. researchgate.net This makes LC-MS ideal for quantifying the compound in complex matrices. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) combines the high-resolution separation of GC with the identification power of MS. plos.org Following derivatization, GC-MS can provide detailed structural information from the mass spectrum of the analyte and its fragments, confirming the identity of the compound and any impurities. researchgate.net It offers high sensitivity and is a robust method for the simultaneous determination of various arsenic species. plos.org
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the premier technique for element-specific detection, particularly for arsenic speciation. metrohm.com When coupled with a separation technique like HPLC or ion chromatography (IC), it is termed IC-ICP-MS or HPLC-ICP-MS. metrohm.comnih.govmetrohm.com This method allows for the separation of different arsenic compounds, followed by their highly sensitive detection based on the arsenic atom's mass-to-charge ratio in the plasma. analytik-jena.fr This is crucial for distinguishing this compound from other organic and inorganic arsenic species that may be present in a sample, with detection limits often in the sub-parts-per-billion (ppb) range. nih.govmetrohm.com
| Technique | Separation Principle | Detection Principle | Key Advantage |
|---|---|---|---|
| LC-MS | Liquid-phase partitioning/adsorption. nih.gov | Molecular mass and fragmentation pattern. researchgate.net | High sensitivity and structural information without derivatization. uprm.edu |
| GC-MS | Gas-phase partitioning based on volatility. plos.org | Molecular mass and fragmentation pattern. researchgate.net | High resolution and definitive identification (post-derivatization). plos.org |
| HPLC-ICP-MS | Liquid-phase partitioning/adsorption. metrohm.com | Elemental (Arsenic) mass-to-charge ratio. analytik-jena.fr | Extremely low detection limits and element-specific speciation. nih.gov |
Electrochemical Methods for Detection and Redox Behavior Studies
Electrochemical methods can be employed for both the detection of this compound and the study of its redox behavior. The arsenic moiety is redox-active, meaning it can be oxidized or reduced at an electrode surface at a specific potential. Techniques like cyclic voltammetry can be used to probe these redox transformations. The fate and mobility of arsenic in the environment are closely linked to its redox state. nih.govnih.gov Abiotic redox reactions, often involving iron or manganese minerals, can govern the speciation of arsenic. nih.govacs.org Studying the electrochemical behavior of this compound can provide insights into its stability and potential transformations under different environmental conditions. Furthermore, the electrochemical response can be used for quantitative analysis, as the current generated during the redox reaction is proportional to the concentration of the analyte.
Surface-Sensitive Analytical Techniques (e.g., XPS, AFM) for Interactions at Interfaces
Understanding how this compound interacts with surfaces is critical for applications in materials science and environmental science.
X-ray Photoelectron Spectroscopy (XPS) is a powerful surface analysis technique that provides information about the elemental composition and chemical oxidation states of the atoms within the top few nanometers of a surface. youtube.com For this compound adsorbed on a material, XPS can confirm the presence of arsenic, carbon, nitrogen, and oxygen on the surface. Crucially, by analyzing the high-resolution spectrum of the As 3d orbital, the oxidation state of the arsenic (e.g., As(III) vs. As(V)) can be determined. xpsfitting.commdpi.com This is vital for studying surface oxidation or reduction reactions. researchgate.netresearchgate.net
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can image surfaces at the nanoscale. In the context of this compound, AFM could be used to visualize how the molecules arrange themselves on a substrate, for example, in the formation of self-assembled monolayers. It provides topographical information, revealing details about surface morphology, roughness, and the physical dimensions of adsorbed molecular structures.
Environmental Dynamics and Biogeochemical Cycling Research
Microbial Degradation and Biotransformation Pathways of Arsonobenzoic Acids
Microorganisms play a pivotal role in the biogeochemical cycling of arsenic through various transformation processes. The degradation of 2-Amino-4-arsonobenzoic acid by microbial communities is expected to involve the breakdown of both the aromatic ring and the transformation of the arsenic moiety.
The microbial degradation of aminobenzoic acids is a well-studied process. nih.govethz.ch Bacteria capable of utilizing aminobenzoic acids as a sole source of carbon and energy have been isolated. oup.comresearchgate.net The degradation pathways typically initiate with either deamination (removal of the amino group) or hydroxylation of the aromatic ring, followed by ring cleavage. nih.gov For this compound, it is plausible that microorganisms would first metabolize the aminobenzoic acid portion of the molecule, potentially leading to the formation of arsonocatechol, which could then undergo ring cleavage.
In parallel with the degradation of the organic part of the molecule, the arsenic group is subject to microbial biotransformation. These transformations include:
Reduction and Oxidation: Bacteria can reduce arsenate to arsenite as a detoxification mechanism or for anaerobic respiration. nih.gov Conversely, some bacteria can oxidize arsenite to the less mobile arsenate. researchgate.netnih.gov
Methylation: A common microbial detoxification pathway for arsenic involves the methylation of inorganic arsenic to form monomethylarsonic acid (MMA), dimethylarsinic acid (DMA), and volatile trimethylarsine. nih.govresearchgate.net
| Microbial Process | Key Enzymes/Pathways | Resulting Arsenic Species |
| Degradation of Aromatic Ring | Deaminases, Dioxygenases | Release of inorganic arsenic |
| Arsenic Reduction | Arsenate reductase | Arsenite (As(III)) |
| Arsenic Oxidation | Arsenite oxidase | Arsenate (As(V)) |
| Arsenic Methylation | As(III) S-adenosylmethionine methyltransferase | MMA(V), DMA(V), Trimethylarsine |
Sorption and Desorption Dynamics in Environmental Matrices
The mobility of this compound in soil and aquatic systems is largely controlled by its sorption and desorption behavior on environmental matrices such as minerals and organic matter.
Sorption: The sorption of organoarsenicals is strongly influenced by the mineralogy of the soil and sediment. Iron and aluminum oxides and hydroxides are known to be primary sorbents for arsenic species due to the formation of inner-sphere complexes. researchgate.netmdpi.com Studies on p-arsanilic acid have shown that its adsorption is rapid and well-described by pseudo-second-order kinetics on minerals like hematite, goethite, and ferrihydrite. researchgate.net Given the structural similarity, this compound is expected to exhibit strong sorption to these minerals. The presence of both a carboxylic acid group and an amino group, which can be protonated or deprotonated depending on the pH, will influence its surface charge and interaction with mineral surfaces. researchgate.net The sorption of carboxylic and amino acids on clay minerals is influenced by both the properties of the minerals and the organic compounds. researchgate.net Soil organic matter can also play a role in the sorption of organoarsenicals, although its effect can be complex, sometimes leading to an inhibitory effect on adsorption to minerals. researchgate.net
Desorption: The desorption of this compound will determine its potential for leaching into groundwater or release into the water column from sediments. The strength of the sorption bond will dictate the ease of desorption. The presence of competing ions, particularly phosphate (B84403), which has a strong affinity for the same sorption sites as arsenate, can enhance the desorption of arsenicals. mdpi.com Changes in pH can also affect desorption by altering the surface charge of both the sorbent and the this compound molecule. frontierspartnerships.org
| Environmental Matrix | Dominant Sorption Mechanism | Factors Influencing Sorption/Desorption |
| Iron and Aluminum Oxides/Hydroxides | Inner-sphere complexation | pH, presence of phosphate and other competing anions |
| Clay Minerals | Electrostatic interactions, surface complexation | pH, cation exchange capacity |
| Soil Organic Matter | Hydrogen bonding, hydrophobic interactions | pH, organic matter content and composition |
Bioavailability and Uptake Mechanisms in Model Organisms for Research Purposes
The bioavailability of this compound refers to the fraction of the compound in the environment that is accessible for uptake by organisms. This is influenced by its speciation, solubility, and sorption characteristics.
For microorganisms, the uptake of organic compounds can occur through various mechanisms, including passive diffusion and active transport. Studies on the uptake of benzoic acid and its substituted derivatives by bacteria have shown that both inducible active transport systems and passive diffusion can be involved. researchgate.netnih.govasm.orgasm.org The uptake of 2,4-dichlorobenzoic acid by Alcaligenes denitrificans appears to occur via passive diffusion, driven by the concentration gradient maintained by intracellular metabolism. researchgate.netasm.org It is plausible that this compound could be taken up by bacteria through similar mechanisms. The presence of the amino and carboxylic acid groups may also allow for its transport via amino acid or carboxylate transporters.
The bioavailability of amino acids from ingested sources has been studied in the context of nutrition, and while the methodologies are different, the concept of digestive efficiency is relevant. nih.gov In an environmental context, the bioavailability of this compound to higher organisms would depend on its concentration in the surrounding medium (water or soil porewater) and its ability to cross biological membranes.
| Organism Type | Potential Uptake Mechanism | Factors Influencing Bioavailability |
| Bacteria | Passive diffusion, Active transport (e.g., amino acid or carboxylate transporters) | Sorption to soil/sediment, aqueous concentration, presence of competing substrates |
| Higher Organisms (e.g., plants, invertebrates) | Root or gill uptake from solution | Soil/sediment chemistry, water chemistry, speciation of the compound |
Speciation Analysis of Arsenic Forms Derived from this compound in Environmental Samples
To understand the environmental fate and potential toxicity of this compound, it is essential to identify and quantify the various arsenic species that are formed during its transformation. This requires sophisticated analytical techniques capable of separating and detecting different arsenic compounds at trace levels.
The most powerful and widely used technique for arsenic speciation is high-performance liquid chromatography (HPLC) coupled with inductively coupled plasma mass spectrometry (ICP-MS). d-nb.infonih.gov This hyphenated technique combines the separation capabilities of HPLC with the high sensitivity and element-specific detection of ICP-MS. d-nb.infousgs.gov
Sample Preparation: The first step in the analysis of environmental samples (e.g., soil, sediment, water) is the extraction of the arsenic species without altering their chemical form. This can be challenging, and various extraction methods have been developed, including the use of different solvents and techniques like sonication or microwave-assisted extraction. researchgate.net
Chromatographic Separation: HPLC is used to separate the different arsenic species present in the sample extract. Anion-exchange chromatography is commonly employed to separate anionic arsenic species such as arsenite, arsenate, MMA, and DMA. usgs.gov For the analysis of a broader range of organoarsenic compounds, other chromatographic modes like cation-exchange or reversed-phase chromatography may be used.
Detection: The separated arsenic species are then introduced into the ICP-MS for detection. The ICP-MS can detect arsenic with very low detection limits, allowing for the quantification of trace concentrations of different arsenic species. d-nb.info
In addition to LC-ICP-MS, other techniques such as gas chromatography-mass spectrometry (GC-MS) after derivatization can be used for the analysis of volatile or semi-volatile arsenic compounds. nih.gov For the identification of unknown degradation products, techniques like liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS/MS) can be employed to obtain structural information. nih.gov
| Analytical Technique | Principle | Application |
| HPLC-ICP-MS | Chromatographic separation followed by element-specific mass spectrometric detection. | Quantification of known arsenic species (inorganic and organic). |
| GC-MS | Separation of volatile compounds followed by mass spectrometric detection. | Analysis of volatile methylated arsenic species after derivatization. |
| LC-QTOF-MS/MS | Chromatographic separation followed by high-resolution mass spectrometry. | Identification of unknown transformation products. |
Future Research Directions and Translational Opportunities
Exploration of Novel Synthetic Routes and Derivatization for Advanced Materials
The synthesis and subsequent modification of 2-amino-4-arsonobenzoic acid are foundational to unlocking its potential. Future research will likely focus on efficient, scalable, and environmentally conscious synthetic methodologies, moving beyond classical approaches to enable the creation of novel derivatives for advanced materials.
Novel Synthetic Routes: Current synthetic strategies for aromatic arsonic acids primarily rely on established methods like the Béchamp reaction, which involves the direct arsenation of anilines with arsenic acid, and the Bart reaction, proceeding through a diazonium salt intermediate. organicreactions.org Future exploration could investigate:
Microwave-Assisted Synthesis: To accelerate reaction times and improve yields of the Béchamp or Bart reactions.
Catalytic C-H Activation: Development of transition-metal-catalyzed methods for the direct and regioselective installation of the arsonic acid group onto an anthranilic acid backbone, offering a more atom-economical approach.
Flow Chemistry: Implementation of continuous flow reactors to enhance safety, control over reaction parameters, and scalability for the synthesis of this compound and its derivatives.
Derivatization for Advanced Materials: The three distinct functional groups on the molecule offer orthogonal handles for chemical modification, enabling the design of materials with tailored properties.
Polymer Synthesis: The amino and carboxylic acid groups can serve as monomers for the synthesis of novel polyamides or polyimides. The presence of the arsonic acid group along the polymer backbone could impart unique properties such as high refractive index, flame retardancy, or affinity for metal oxide surfaces.
Surface Functionalization: The arsonic acid moiety is known to form robust bonds with metal oxide surfaces, such as iron oxide and titanium dioxide. researchgate.net This makes this compound an ideal candidate for creating functionalized nanoparticles for applications in catalysis, sensing, or biomedical imaging. The free amino or carboxylic acid group could then be used to attach other molecules, such as fluorophores or catalysts.
Metal-Organic Frameworks (MOFs): The carboxylic acid and arsonic acid groups can both act as linkers to coordinate with metal ions, suggesting the potential for designing novel MOFs with unique topologies and functionalities for gas storage or separation.
Table 1: Potential Synthetic and Derivatization Strategies
| Strategy | Description | Potential Advantages |
|---|---|---|
| Synthesis | ||
| Microwave-Assisted Béchamp/Bart Reaction | Use of microwave irradiation to accelerate the reaction between an aniline (B41778) derivative and arsenic acid or a diazonium salt and an arsenite. | Reduced reaction times, potentially higher yields, improved energy efficiency. |
| C-H Arsonation | Direct, regioselective introduction of an -AsO(OH)₂ group onto the aromatic ring using a metal catalyst. | High atom economy, reduced waste streams, potential for novel regioselectivity. |
| Derivatization | ||
| Polyamide Formation | Polymerization via the amino and carboxylic acid groups to form aromatic polyamides (aramids). | Creation of high-performance polymers with inherent flame retardancy or metal oxide affinity due to the arsonic acid group. |
| Nanoparticle Anchoring | Use of the arsonic acid group to anchor the molecule onto metal oxide nanoparticles (e.g., Fe₃O₄, TiO₂). | Stable surface modification, enabling further functionalization via the amino/carboxyl groups for targeted applications. researchgate.net |
| MOF Linker | Utilization as a multifunctional organic linker in the synthesis of Metal-Organic Frameworks. | Potential for novel framework structures with tailored pore environments and functionalities. |
Application in Supramolecular Chemistry and Nanotechnology
The ability of this compound to participate in multiple non-covalent interactions makes it a promising building block for supramolecular chemistry and nanotechnology. tandfonline.com Its structure is conducive to forming programmed assemblies through hydrogen bonding, ionic interactions, and coordination chemistry.
Self-Assembled Nanostructures: The zwitterionic potential (proton transfer from carboxylic/arsonic acid to the amino group) and the capacity for extensive hydrogen bonding through all three functional groups could be exploited to form well-defined nanostructures like nanotubes, vesicles, or hydrogels. These materials could find applications in drug delivery or as scaffolds for tissue engineering.
Crystal Engineering: The molecule can be co-crystallized with other organic or inorganic components to form complex supramolecular architectures. The interplay between hydrogen bonds from the -NH₂, -COOH, and -AsO(OH)₂ groups and potential halogen bonds or π-π stacking could be used to engineer solids with specific electronic or optical properties. scite.ai
Nanoparticle Modification and Assembly: As mentioned, the arsonic acid group is a strong anchor for metal oxide nanoparticles. researchgate.net This allows for the creation of a stable organic shell on the nanoparticle surface. The other functional groups can then be used to control inter-particle interactions, leading to the programmed assembly of nanoparticles into larger, ordered structures for applications in photonics or magnetic devices. Research on arsanilic acid has already demonstrated its utility in the modification of nanoparticles. globalresearchonline.netwikipedia.org
Development of Advanced Spectroscopic Probes and Imaging Agents
Aromatic amino acids and organoarsenic compounds have independently been explored for roles in spectroscopy and bioimaging. anu.edu.auresearchgate.net The combination of these features in this compound provides a unique scaffold for the development of novel probes.
Fluorescent Probes: While the parent molecule is not strongly fluorescent, the amino and carboxylic acid groups are common sites for derivatization. They can be readily coupled with fluorophores (e.g., coumarins, rhodamines) to create "turn-on" or "turn-off" fluorescent sensors. The arsonic acid group could act as a recognition site for specific analytes, such as metal ions or saccharides, modulating the fluorescence output upon binding.
NMR Probes: Organoarsenic compounds have been developed as probes for protein NMR spectroscopy. anu.edu.au These probes can be attached to proteins via cysteine residues. A derivatized form of this compound could be designed to bind to specific protein sites, with the arsenic atom providing a unique NMR signature to report on the local chemical environment.
Bioimaging Agents: Aromatic amino acids are key metabolites, and their uptake is often altered in diseases like cancer. frontiersin.org A radiolabeled (e.g., with arsenic-74, a positron emitter) version of this compound could potentially be explored as a PET imaging agent to probe amino acid transport pathways or arsenic metabolism in vivo.
Design of Targeted Molecular Tools for Biochemical Pathway Elucidation
Bifunctional molecules—compounds that can simultaneously bind to two different biological targets—are powerful tools for chemical biology. nih.govnih.gov With its three distinct functional groups, this compound is an excellent starting point for designing such molecular tools to investigate and manipulate biochemical pathways.
PROTAC and Molecular Glue Scaffolds: Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein. wuxibiology.com Derivatives of this compound could be synthesized where one part of the molecule binds to a protein of interest (e.g., via a ligand attached to the amino group) and another part recruits an E3 ligase (e.g., via a ligand attached to the carboxyl group), using the arsenic-containing core as a novel linker.
Enzyme Inhibitors: The molecule's structure is reminiscent of p-aminobenzoic acid (PABA), a precursor in the bacterial folate synthesis pathway. It is conceivable that this compound or its derivatives could act as inhibitors of enzymes in this pathway, such as dihydropteroate (B1496061) synthase, providing a potential route to new antimicrobial agents.
Probing Protein-Protein Interactions: The molecule could be incorporated as a non-canonical amino acid into peptides. mdpi.com The arsonic acid group would introduce a unique tag that could be used to study protein structure and interactions, or its ability to chelate metals could be used to induce specific protein conformations or assemblies.
Interdisciplinary Research with Materials Science and Environmental Chemistry
The intersection of this compound's properties with materials science and environmental chemistry opens up further avenues for research.
Hybrid Organic-Inorganic Materials: The strong affinity of the arsonic acid group for metal oxides can be used to create hybrid materials. For instance, integrating the molecule into conductive polymers or graphene oxide could lead to new composite materials for use in sensors, electrocatalysis, or energy storage devices, similar to work done with aminobenzoic acid functionalized graphene. nih.gov
Bioremediation Strategies: Understanding the microbial metabolism of this compound could lead to the development of bioremediation strategies for arsenic-contaminated sites. Microorganisms capable of cleaving the carbon-arsenic bond or transforming the arsonic acid group could be harnessed to detoxify contaminated water or soil.
Table 2: Summary of Future Research Opportunities
| Research Area | Focus | Potential Impact |
|---|---|---|
| Advanced Materials | Synthesis of polymers and MOFs; surface functionalization of nanomaterials. | Development of high-performance materials with novel electronic, optical, or catalytic properties. |
| Supramolecular Chemistry | Design of self-assembling systems, hydrogels, and engineered crystals. | Creation of functional soft materials for biomedical applications and advanced solid-state devices. |
| Spectroscopic Probes | Development of fluorescent and NMR-active sensors and bioimaging agents. | New tools for detecting analytes, studying protein structure, and visualizing biological processes in real-time. anu.edu.aunih.gov |
| Biochemical Tools | Design of bifunctional molecules (e.g., PROTACs) and enzyme inhibitors. | Novel strategies for targeted protein degradation, antimicrobial drug discovery, and elucidation of biological pathways. wuxibiology.com |
| Environmental Chemistry | Study of environmental fate, transport, toxicity, and bioremediation. | Assessment of environmental risk and development of strategies to mitigate arsenic contamination. pageplace.de |
Q & A
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Adopt arsenic-specific PPE (gloves, respirators) and conduct work in fume hoods with HEPA filters. Follow waste disposal guidelines for arsenic-containing compounds, including neutralization with ferric sulfate to precipitate insoluble arsenates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
